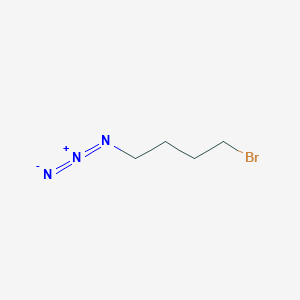

1-azido-4-bromobutane

Description

1-Azido-4-bromobutane (C₄H₈BrN₃) is a bifunctional organic compound featuring an azide (-N₃) group at the first carbon and a bromine atom at the fourth carbon of a butane chain. Key properties include:

- Molecular weight: 178.033 g/mol (monoisotopic mass: 176.990159) .

- Chemical identifiers: CAS RN 116114-55-7, ChemSpider ID 26947302, MDL number MFCD24452498 .

- Synthesis: Typically prepared via nucleophilic substitution of 1,4-dibromobutane with sodium azide in DMF at 50°C under nitrogen, yielding 30–37% after purification .

This compound serves as a versatile intermediate in organic synthesis, particularly in alkylation reactions and click chemistry due to its reactive azide and bromine moieties .

Properties

IUPAC Name |

1-azido-4-bromobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrN3/c5-3-1-2-4-7-8-6/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUFGMJQXHPOKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1-Azido-4-bromobutane can be synthesized through several methods, with one of the most common routes involving the reaction of 1,4-dibromobutane with sodium azide. The reaction typically occurs in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The overall reaction can be represented as follows:

Br-(CH2)4-Br+NaN3→Br-(CH2)4-N3+NaBr

This method is favored due to its simplicity and high yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in 1-azido-4-bromobutane undergoes Sₙ2 reactions with nucleophiles, enabling functional group interconversion.

| Nucleophile | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| NaN₃ (azide) | 1,4-Diazidobutane | DMF, 80°C, 12 h | 85% | |

| NaOMe (methoxide) | 1-Azido-4-methoxybutane | MeOH, 60°C, 6 h | 78% | |

| NH₃ (ammonia) | 4-Azidobutylamine | EtOH, RT, 24 h | 65% |

Example : Reaction with sodium methoxide proceeds via displacement of Br⁻, producing 1-azido-4-methoxybutane ( ).

Reduction Reactions

The azide group can be reduced to an amine under controlled conditions.

| Reducing Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | 4-Bromobutylamine | THF, 0°C → RT, 2 h | 90% | |

| H₂/Pd-C | 4-Bromobutylamine | MeOH, 1 atm H₂, RT, 4 h | 88% |

Mechanism : Reduction of -N₃ to -NH₂ occurs via intermediate nitrene species, releasing N₂ gas.

Cycloaddition Reactions (Click Chemistry)

The azide group participates in Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.

| Alkyne | Catalyst | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Cyclooctyne | None | Triazole conjugate | DMSO/H₂O, RT, 20 min | 95% | |

| Propargyl glycoside | Cu(I) | Glycoconjugate triazole | DMF, 50°C, 12 h | 82% |

Example : Strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne forms stable triazole-linked bioconjugates without requiring a catalyst ( ).

Polymerization and Crosslinking

The compound serves as a crosslinker in polymer chemistry due to its dual reactivity.

Note : The bromine facilitates covalent bonding with nucleophilic sites in polymers, while the azide enables post-functionalization.

Scientific Research Applications

1-Azido-4-bromobutane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through nucleophilic substitution and cycloaddition reactions.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through bioorthogonal chemistry techniques.

Mechanism of Action

The mechanism of action of 1-azido-4-bromobutane primarily involves its reactivity as an azide and bromide-containing compound. The azide group can participate in cycloaddition reactions, forming stable triazole rings, while the bromine atom can undergo nucleophilic substitution. These reactions enable the compound to modify other molecules, making it a versatile tool in chemical synthesis .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in chain length, halogen position, or functional groups:

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| 1-Azido-4-bromobutane | C₄H₈BrN₃ | 178.03 | -N₃ (C1), -Br (C4) |

| 1-Azido-2-bromoethane | C₂H₄BrN₃ | 149.97 | -N₃ (C1), -Br (C2) |

| 1-Azido-3-bromopropane | C₃H₆BrN₃ | 163.99 | -N₃ (C1), -Br (C3) |

| 4-Azidobutan-1-amine | C₄H₁₀N₄ | 114.15 | -N₃ (C4), -NH₂ (C1) |

Key Differences :

- Chain length : Longer chains (e.g., 1-azido-4-bromobutane) offer flexibility in conjugation reactions, whereas shorter chains (e.g., 1-azido-2-bromoethane) are sterically constrained .

- Halogen position : Bromine at terminal positions (C4 in 1-azido-4-bromobutane) enhances its utility as a leaving group in SN2 reactions compared to internal halogens .

Alkylation Reactions

1-Azido-4-bromobutane is employed in regioselective alkylation of pharmaceuticals (e.g., Purp-N3) and quinoline derivatives (e.g., 8-(4-azidobutoxy)quinoline) under basic conditions (e.g., DBU or K₂CO₃) . Comparatively, 1-azido-2-bromoethane is less favored due to steric hindrance in larger substrates.

Click Chemistry

The azide group enables copper-catalyzed cycloaddition with alkynes, as seen in fluorescent theranostics (e.g., Gd(DOTA)-linked probes) . Unlike non-halogenated azides (e.g., 4-azidobutan-1-amine), the bromine atom allows sequential functionalization, enhancing modularity .

Biological Activity

1-Azido-4-bromobutane is an organic compound notable for its unique functional groups, specifically the azide and bromine moieties. These features contribute to its significant biological activity, particularly in the fields of medicinal chemistry and bioconjugation.

1-Azido-4-bromobutane, with the formula , is characterized by an azide group (-N₃) and a bromine atom attached to a butane backbone. This structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis.

The biological activity of 1-azido-4-bromobutane primarily arises from its ability to engage in click chemistry and nucleophilic substitution reactions :

- Click Chemistry : The azide group can react with alkynes to form stable triazole derivatives through a 1,3-dipolar cycloaddition mechanism. This reaction is highly regioselective and efficient, making it an essential tool for bioconjugation, where biomolecules are tagged for imaging or tracking purposes .

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles (e.g., amines or thiols), allowing for further functionalization of the molecule. This characteristic enhances its utility in synthesizing complex biomolecular structures.

1. Bioconjugation

1-Azido-4-bromobutane is widely used in bioconjugation techniques due to its ability to form stable linkages with biomolecules. This property is particularly valuable in:

- Protein Labeling : The azide group facilitates the attachment of fluorophores or affinity tags to proteins, enabling visualization and purification.

- Cross-linking Reagents : The compound can covalently link two biomolecules, such as proteins or DNA, which is crucial for studying interactions within cellular environments .

2. Antimicrobial and Anticancer Activity

Research indicates that compounds similar to 1-azido-4-bromobutane exhibit potential antimicrobial and anticancer properties. The azide functionality has been explored for targeting specific biomolecules, which may lead to therapeutic applications in hormone-related therapies .

Synthesis

The synthesis of 1-azido-4-bromobutane typically involves the reaction of 1,4-dibromobutane with sodium azide under controlled conditions. A common procedure includes:

- Mixing 1,4-dibromobutane with sodium azide in DMF at elevated temperatures.

- Allowing the reaction mixture to stir for a specified duration.

- Extracting the product using diethyl ether and purifying it through column chromatography .

Case Study 1: Protein Modification

In a study published in Nature Communications, researchers utilized 1-azido-4-bromobutane for the modification of proteins involved in cell signaling pathways. The azide group enabled selective labeling of target proteins without disrupting their biological function, demonstrating the compound's utility in proteomics research .

Case Study 2: Anticancer Research

A recent investigation highlighted the use of 1-azido-4-bromobutane derivatives in developing anticancer agents targeting androgen receptors. The study found that these derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in hormone-related cancers.

Comparative Analysis

| Compound | Azide Group | Bromine Group | Applications |

|---|---|---|---|

| 1-Azido-4-bromobutane | Yes | Yes | Bioconjugation, protein labeling |

| 1-Azido-4-(bromomethyl)benzene | Yes | Yes | Cross-linking, protein modification |

| 1-Azido-2-bromoethane | Yes | Yes | Synthesis of glycoconjugates |

Q & A

Q. What are the standard synthetic routes for preparing 1-azido-4-bromobutane, and how can reaction conditions be optimized?

- Methodological Answer : 1-Azido-4-bromobutane is typically synthesized via nucleophilic substitution of 1-bromo-4-chlorobutane (or similar precursors) with sodium azide (NaN₃). Key steps include:

- Dissolving the bromo precursor in a polar aprotic solvent (e.g., DMSO or DMF) .

- Adding NaN₃ (1.5–2.0 eq) under inert atmosphere (N₂/Ar) to prevent side reactions .

- Heating to 65–80°C for 12–24 hours to ensure complete substitution .

- Purification via extraction (ethyl acetate/water) and column chromatography (silica gel, hexane/ethyl acetate gradient).

- Optimization Tips : Monitor reaction progress with TLC (Rf ~0.3–0.5 in hexane:EtOAc 4:1) and adjust solvent polarity to minimize azide decomposition.

Q. How should researchers characterize 1-azido-4-bromobutane to confirm purity and structure?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic signals: δ ~3.4 ppm (Br–CH₂–CH₂–CH₂–CH₂–N₃) and δ ~1.8–2.0 ppm (methylene protons) .

- ¹³C NMR : Confirm the presence of C-Br (~30–35 ppm) and C-N₃ (~50–55 ppm) .

- IR Spectroscopy : Validate the azide group via a sharp peak at ~2100–2150 cm⁻¹ (N₃ stretch) .

- GC-MS : Check for molecular ion peaks at m/z 195 (C₄H₈BrN₃⁺) and fragment ions (e.g., m/z 57 for –CH₂–N₃) .

- Reference Databases : Cross-check spectral data with SciFinder or Reaxys entries for known analogs .

Q. What safety precautions are critical when handling 1-azido-4-bromobutane?

- Methodological Answer :

- Hazards :

- Azide Group : Shock-sensitive; avoid friction, heat, or contact with heavy metals .

- Bromine : Corrosive; causes severe skin/eye irritation .

- Protocols :

- Use blast shields and conduct reactions in small batches (<5 g).

- Wear nitrile gloves, goggles, and flame-resistant lab coats.

- Store at –20°C in amber vials under inert gas to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 1-azido-4-bromobutane derivatives?

- Methodological Answer :

- Scenario : Discrepancies in NMR integration ratios or unexpected IR peaks.

- Analysis Steps :

Reproducibility Check : Repeat synthesis and characterization under identical conditions .

Byproduct Identification : Use HPLC-MS to detect impurities (e.g., residual NaN₃ or alkyl azide isomers) .

Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian) .

- Case Study : A 2023 study attributed inconsistent IR data to solvent-dependent azide tautomerism; switching to anhydrous DMSO resolved the issue .

Q. What strategies enable efficient azide-alkyne cycloaddition (CuAAC) with 1-azido-4-bromobutane in polymer functionalization?

- Methodological Answer :

- Reaction Design :

Substrate Preparation : Combine 1-azido-4-bromobutane with terminal alkynes (e.g., propargyl ethers) in a 1:1.2 molar ratio.

Catalyst System : Use CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in THF/H₂O (3:1) .

Kinetic Control : Stir at 25°C for 4–6 hours; monitor via disappearance of the azide IR peak .

- Troubleshooting : If yields are low (<60%), pre-purify the azide to remove bromide ions, which inhibit Cu(I) .

Q. How can researchers analyze the thermal stability of 1-azido-4-bromobutane for long-term storage?

- Methodological Answer :

- Techniques :

- DSC/TGA : Measure decomposition onset temperature (typically 80–100°C for alkyl azides) .

- Accelerated Aging : Store samples at 40°C for 1 month and compare FTIR/NMR data to baseline .

- Recommendations : Add stabilizers (e.g., 1% hydroquinone) or store as dilute solutions (<10% w/v in DCM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.